![molecular formula C11H15NO2S2 B14256950 Benzene, 1-[bis(ethylthio)methyl]-2-nitro- CAS No. 496045-96-6](/img/structure/B14256950.png)
Benzene, 1-[bis(ethylthio)methyl]-2-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-[bis(ethylthio)methyl]-2-nitro- is an organic compound characterized by the presence of a benzene ring substituted with a bis(ethylthio)methyl group and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the reaction of benzene with ethylthiomethyl chloride in the presence of a base such as sodium hydride, followed by nitration using a mixture of concentrated sulfuric acid and nitric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-[bis(ethylthio)methyl]-2-nitro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in the presence of hydrogen gas.
Substitution: Electrophiles such as halogens or nitronium ions are used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Benzene, 1-[bis(ethylthio)methyl]-2-nitro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, 1-[bis(ethylthio)methyl]-2-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects. The bis(ethylthio)methyl group can also participate in interactions with proteins and other biomolecules, influencing the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
Benzene, (methylthio)-: Similar structure but with a methylthio group instead of bis(ethylthio)methyl.
Benzene, 1,4-bis(methylthio)-: Contains two methylthio groups on the benzene ring.
Benzene, 2-methyl-1,4-bis(1-methylethyl)-: Contains methyl and isopropyl groups on the benzene ring.
Uniqueness
Benzene, 1-[bis(ethylthio)methyl]-2-nitro- is unique due to the presence of both the bis(ethylthio)methyl group and the nitro group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
496045-96-6 |
|---|---|
Fórmula molecular |
C11H15NO2S2 |
Peso molecular |
257.4 g/mol |
Nombre IUPAC |
1-[bis(ethylsulfanyl)methyl]-2-nitrobenzene |
InChI |
InChI=1S/C11H15NO2S2/c1-3-15-11(16-4-2)9-7-5-6-8-10(9)12(13)14/h5-8,11H,3-4H2,1-2H3 |
Clave InChI |
UUAIHIFSVPWRNZ-UHFFFAOYSA-N |
SMILES canónico |
CCSC(C1=CC=CC=C1[N+](=O)[O-])SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


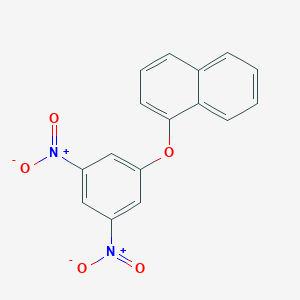
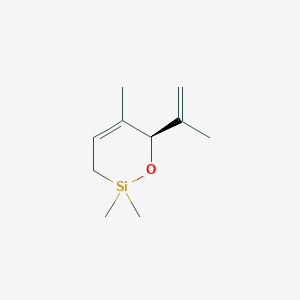
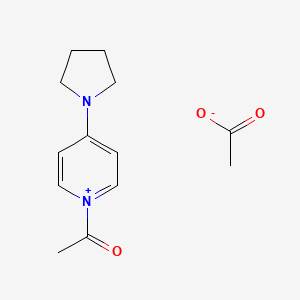
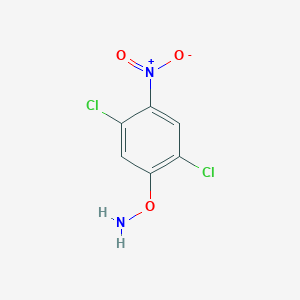
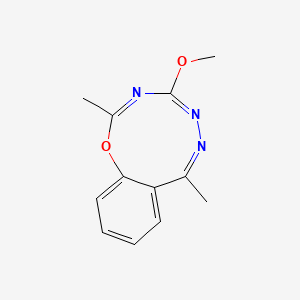
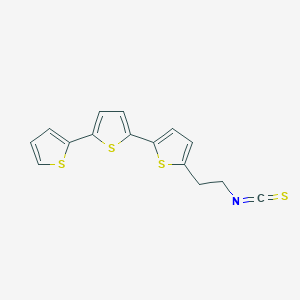
![2-[(Dimethylamino)methylidene]-1-(3-methoxy-2-nitrophenyl)hexane-1,3-dione](/img/structure/B14256903.png)
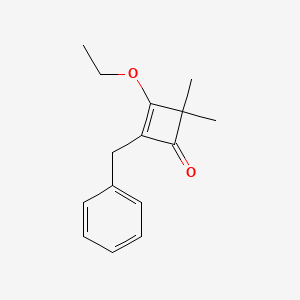
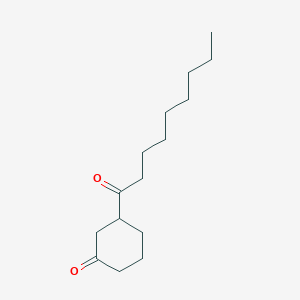

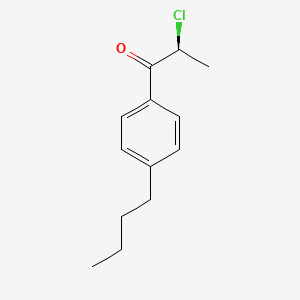
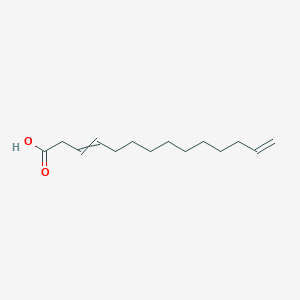
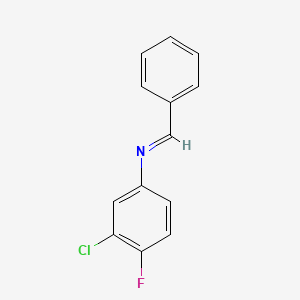
![2-{[6-(Decanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid](/img/structure/B14256966.png)
